molecular formula C11H17NO4 B2944670 Methyl 2-[4-(prop-2-enoylamino)oxan-2-yl]acetate CAS No. 2361658-00-4

Methyl 2-[4-(prop-2-enoylamino)oxan-2-yl]acetate

Cat. No. B2944670
M. Wt: 227.26
InChI Key: SMMIAJTVYPCGQY-UHFFFAOYSA-N
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Description

Methyl 2-[4-(prop-2-enoylamino)oxan-2-yl]acetate, also known as MOA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic benefits. MOA is a synthetic molecule that belongs to the family of oxalamides and is widely used in the pharmaceutical industry for various applications.

Mechanism Of Action

The mechanism of action of Methyl 2-[4-(prop-2-enoylamino)oxan-2-yl]acetate is not fully understood, but it is believed to work by inhibiting the activity of specific enzymes and proteins in the body. Methyl 2-[4-(prop-2-enoylamino)oxan-2-yl]acetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.

Biochemical And Physiological Effects

Methyl 2-[4-(prop-2-enoylamino)oxan-2-yl]acetate has been shown to have various biochemical and physiological effects in the body. It has been found to reduce inflammation, inhibit tumor growth, and improve cognitive function in animal models. Methyl 2-[4-(prop-2-enoylamino)oxan-2-yl]acetate has also been shown to have antioxidant properties and to protect against oxidative stress.

Advantages And Limitations For Lab Experiments

Methyl 2-[4-(prop-2-enoylamino)oxan-2-yl]acetate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds with similar properties. However, Methyl 2-[4-(prop-2-enoylamino)oxan-2-yl]acetate has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain experiments. It also has limited bioavailability, which can affect its effectiveness in vivo.

Future Directions

There are several future directions for research on Methyl 2-[4-(prop-2-enoylamino)oxan-2-yl]acetate. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of the potential therapeutic benefits of Methyl 2-[4-(prop-2-enoylamino)oxan-2-yl]acetate in various disease models. Additionally, there is a need for more studies on the mechanism of action of Methyl 2-[4-(prop-2-enoylamino)oxan-2-yl]acetate and its effects on different biological systems. Finally, the development of new drug delivery systems that can improve the bioavailability of Methyl 2-[4-(prop-2-enoylamino)oxan-2-yl]acetate is an important area of future research.
Conclusion:
In conclusion, Methyl 2-[4-(prop-2-enoylamino)oxan-2-yl]acetate is a synthetic molecule that has gained significant attention in the field of scientific research due to its potential therapeutic benefits. It has been extensively studied for its anti-inflammatory, anti-tumor, and anti-viral properties, as well as its potential applications in the treatment of neurodegenerative disorders. While Methyl 2-[4-(prop-2-enoylamino)oxan-2-yl]acetate has some limitations for lab experiments, it has several advantages and is a promising compound for future research.

Synthesis Methods

The synthesis of Methyl 2-[4-(prop-2-enoylamino)oxan-2-yl]acetate involves the reaction of 2-amino-2-oxoacetic acid methyl ester with acryloyl chloride in the presence of a base. The resulting product is then treated with oxalyl chloride and an amine to form Methyl 2-[4-(prop-2-enoylamino)oxan-2-yl]acetate. The synthesis method of Methyl 2-[4-(prop-2-enoylamino)oxan-2-yl]acetate is a complex process that requires careful attention to detail and precise control of reaction conditions.

Scientific Research Applications

Methyl 2-[4-(prop-2-enoylamino)oxan-2-yl]acetate has been extensively studied for its potential therapeutic benefits in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. Methyl 2-[4-(prop-2-enoylamino)oxan-2-yl]acetate has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, Methyl 2-[4-(prop-2-enoylamino)oxan-2-yl]acetate has been shown to have potential applications in the field of drug delivery systems.

properties

IUPAC Name

methyl 2-[4-(prop-2-enoylamino)oxan-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-3-10(13)12-8-4-5-16-9(6-8)7-11(14)15-2/h3,8-9H,1,4-7H2,2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMIAJTVYPCGQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CC(CCO1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[4-(prop-2-enamido)oxan-2-yl]acetate

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